

# A Head-to-Head Battle: Comparative Clinical Efficacy of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Soraprazan |           |
| Cat. No.:            | B051770    | Get Quote |

A new class of acid-suppressing drugs, Potassium-Competitive Acid Blockers (P-CABs), is demonstrating comparable or even superior efficacy to traditional proton pump inhibitors (PPIs) in the management of acid-related disorders. This guide provides a comprehensive review of the clinical efficacy of different P-CABs, including vonoprazan, tegoprazan, fexuprazan, and keverprazan, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the treatment of conditions such as erosive esophagitis (EE), peptic ulcer disease, and Helicobacter pylori infection. Unlike PPIs, which irreversibly inhibit the proton pump, P-CABs offer a rapid, potent, and sustained acid suppression through a reversible, potassium-competitive mechanism of action.[1][2][3][4][5] This novel mechanism allows for a faster onset of action, meal-independent dosing, and a more consistent effect that is not influenced by CYP2C19 genetic polymorphisms.[1][2][5][6]

### **Comparative Efficacy in Erosive Esophagitis**

Clinical trials have consistently demonstrated the high efficacy of P-CABs in healing erosive esophagitis. Notably, in cases of severe EE (Los Angeles grades C/D), P-CABs have shown a distinct advantage over PPIs.







A systematic review and network meta-analysis of 24 studies highlighted that vonoprazan 20 mg once daily ranked highest for both initial and maintenance healing of grade C/D esophagitis when compared to several PPIs.[7][8][9] Another meta-analysis also found that most P-CABs had higher healing rates than PPIs, particularly in patients with severe EE.[10][11] For maintenance therapy, vonoprazan at doses of 10 mg and 20 mg proved superior to lansoprazole 15 mg in maintaining healed erosive esophagitis over 24 weeks.[3][12]



| P-CAB                          | Compar<br>ator            | Indicati<br>on                     | Healing<br>Rate (P-<br>CAB) | Healing<br>Rate<br>(Compa<br>rator) | Study<br>Duratio<br>n | Key<br>Finding                                                     | Referen<br>ce |
|--------------------------------|---------------------------|------------------------------------|-----------------------------|-------------------------------------|-----------------------|--------------------------------------------------------------------|---------------|
| Vonopraz<br>an 20 mg           | Lansopra<br>zole 30<br>mg | Erosive<br>Esophagi<br>tis         | Non-<br>inferior            | Non-<br>inferior                    | 8 weeks               | Vonopraz an showed slightly higher healing rates at 2 and 4 weeks. | [6]           |
| Vonopraz<br>an 10 mg           | Lansopra<br>zole 15<br>mg | Maintena<br>nce of<br>Healed<br>EE | 84.76%                      | 75.00%                              | 24 weeks              | Vonopraz an 10 mg was superior to lansopra zole 15 mg.             | [3]           |
| Vonopraz<br>an 20 mg           | Lansopra<br>zole 15<br>mg | Maintena<br>nce of<br>Healed<br>EE | 86.54%                      | 75.00%                              | 24 weeks              | Vonopraz an 20 mg was superior to lansopra zole 15 mg.             | [3]           |
| Tegopraz<br>an<br>50/100<br>mg | Esomepr<br>azole 40<br>mg | Erosive<br>Esophagi<br>tis         | 99.1% (at<br>8 weeks)       | 99.1% (at<br>8 weeks)               | 8 weeks               | Tegopraz<br>an was<br>non-<br>inferior to<br>esomepr<br>azole.     | [6]           |



| Keverpra<br>zan 20<br>mg | Multiple<br>PPIS | Erosive<br>Esophagi<br>tis | Ranked<br>best | Lower<br>ranking | 8 weeks | Keverpra zan ranked best for healing rate in both severe and non- severe EE. | [10][11] |
|--------------------------|------------------|----------------------------|----------------|------------------|---------|------------------------------------------------------------------------------|----------|
|--------------------------|------------------|----------------------------|----------------|------------------|---------|------------------------------------------------------------------------------|----------|

# Efficacy in Peptic Ulcer Disease and H. pylori Eradication

P-CABs have also demonstrated robust efficacy in the healing of peptic ulcers and the eradication of H. pylori. A network meta-analysis indicated that vonoprazan had the highest healing effect for peptic ulcers among various P-CABs and PPIs.[13]

For H. pylori eradication, P-CAB-based therapies have shown superior eradication rates compared to PPI-based regimens.[14] This is particularly significant in infections with clarithromycin-resistant strains, where vonoprazan-based triple therapy demonstrated a higher eradication rate.[14][15] A meta-analysis of 28 randomized controlled trials found that P-CAB-based therapies were more effective than traditional PPI-based treatments for eradicating H. pylori infection, and were associated with a lower incidence of adverse events.[14]



| P-CAB                                     | Comparat<br>or                                      | Indication               | Eradicati<br>on Rate<br>(P-CAB) | Eradicati<br>on Rate<br>(Compara<br>tor) | Key<br>Finding                                                                | Referenc<br>e |
|-------------------------------------------|-----------------------------------------------------|--------------------------|---------------------------------|------------------------------------------|-------------------------------------------------------------------------------|---------------|
| Vonopraza<br>n-based<br>triple<br>therapy | Lansopraz<br>ole-based<br>triple<br>therapy         | H. pylori<br>eradication | 84.7%                           | 78.8%                                    | Vonopraza n triple therapy was non- inferior to lansoprazol e triple therapy. | [15]          |
| P-CAB-<br>based<br>therapy                | PPI-based<br>therapy                                | H. pylori<br>eradication | 85.6%                           | 77.8%                                    | P-CAB-<br>based<br>therapy<br>exhibited<br>superior<br>eradication<br>rates.  | [14]          |
| P-CAB-<br>based<br>therapy                | 14-day<br>bismuth-<br>based<br>quadruple<br>therapy | H. pylori<br>eradication | 87.0%                           | 79.8%                                    | P-CAB-<br>based<br>therapy<br>showed<br>superior<br>eradication<br>rates.     | [14]          |

#### **Mechanism of Action and Pharmacokinetics**

The distinct mechanism of P-CABs underpins their clinical advantages. They competitively and reversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells, blocking the final step of acid secretion.[1][4][16] This action is not dependent on an acidic environment for activation, unlike PPIs.[1][4]





Click to download full resolution via product page

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Pharmacokinetically, P-CABs exhibit rapid absorption and a longer half-life compared to PPIs, contributing to their sustained acid suppression.[5] For instance, fexuprazan has a longer half-life than vonoprazan and tegoprazan.[17] Tegoprazan is noted for its rapid onset of action and is particularly effective in suppressing nocturnal acid secretion.[18][19]

## **Experimental Protocols**

The clinical efficacy data presented in this review are derived from randomized controlled trials (RCTs), systematic reviews, and meta-analyses. A typical experimental protocol for a head-to-head comparison of a P-CAB and a PPI in the treatment of erosive esophagitis is outlined below.





Click to download full resolution via product page

Typical Experimental Workflow for a P-CAB vs. PPI Clinical Trial.



Methodology for a Representative Randomized Controlled Trial:

- Study Design: A multicenter, randomized, double-blind, parallel-group study.
- Participants: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification grades A-D).
- Intervention: Patients are randomized to receive either a P-CAB (e.g., vonoprazan 20 mg) or a PPI (e.g., lansoprazole 30 mg) once daily for a specified period (e.g., 8 weeks).
- Primary Outcome: The primary efficacy endpoint is typically the rate of endoscopically confirmed healing of erosive esophagitis at the end of the treatment period.
- Secondary Outcomes: These may include rates of heartburn resolution, patient-reported outcomes, and safety assessments (monitoring of adverse events).
- Statistical Analysis: The primary analysis is often a non-inferiority comparison, with subsequent testing for superiority if non-inferiority is established.

### **Safety and Tolerability**

The available data from short- and medium-term studies suggest that the safety profiles of P-CABs are comparable to those of PPIs.[6][20] The most commonly reported adverse events are generally mild and include nasopharyngitis.[20] While long-term safety data are still being gathered, current evidence indicates that P-CABs are a well-tolerated and safe alternative to PPIs.[15][20]

In conclusion, Potassium-Competitive Acid Blockers are a promising class of drugs for the management of acid-related disorders, offering several clinical advantages over traditional PPIs, particularly in terms of rapid and potent acid suppression. Their efficacy, especially in severe erosive esophagitis and H. pylori eradication, positions them as a valuable therapeutic option for healthcare providers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review with meta-analysis: Efficacy and safety of potassium-competitive acid blocker compared with proton pump inhibitor in the maintenance of healed erosive esophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of P-CAB vs. proton-pump inhibitors for grade C/D esophagitis: A systematic...: Falk Foundation [falkfoundation.org]
- 8. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 9. researchgate.net [researchgate.net]
- 10. Potassium-competitive acid blockers and proton-pump inhibitors for healing of erosive esophagitis: a systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium-competitive acid blockers and proton-pump inhibitors for healing of erosive esophagitis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. The efficacy and safety of Vonoprazan and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]



- 18. Night-time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole PMC [pmc.ncbi.nlm.nih.gov]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle: Comparative Clinical Efficacy of Potassium-Competitive Acid Blockers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051770#a-comparative-review-of-the-clinical-efficacy-of-different-p-cabs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com